4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide
Overview
Description
The compound is a type of benzenesulfonamide . Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring. They are known for their various biological activities and are used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides typically consists of a benzene ring attached to a sulfonamide group . The specific structure of your compound would depend on the positions and types of the other substituents on the molecule.Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions that your compound can undergo would depend on its exact structure.Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. For example, the presence of the diethylamino group might make the compound basic, and the chloro group might make it more reactive .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-[2-(diethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-3-25(4-2)22-19-10-6-8-15-7-5-9-18(20(15)19)21(22)24-28(26,27)17-13-11-16(23)12-14-17/h5-14,21-22,24H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJAEIMAOFEDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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